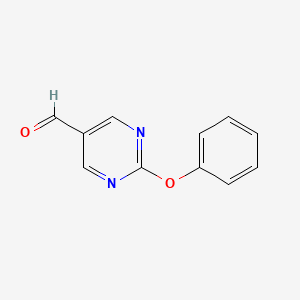
Benzene, 1,4-diiodo-2,5-dipropoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diiodobenzene.
Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.
科学的研究の応用
1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Industrial Applications:
作用機序
The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.
1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.
1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
221292-48-4 |
|---|---|
分子式 |
C12H16I2O2 |
分子量 |
446.06 g/mol |
IUPAC名 |
1,4-diiodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
XEIABPQMDIQKBB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1I)OCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


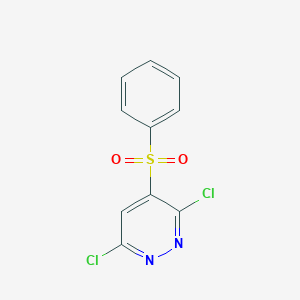
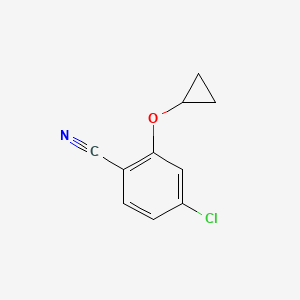
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
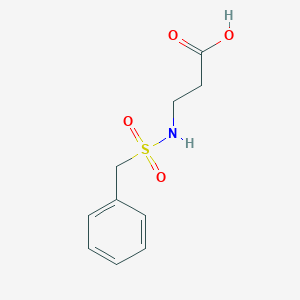
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
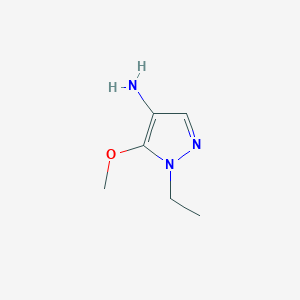
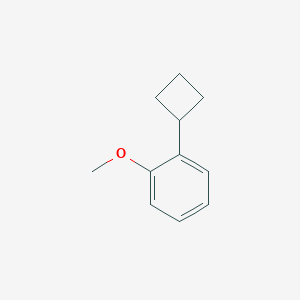
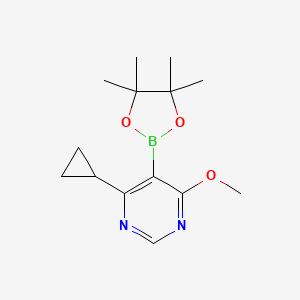
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
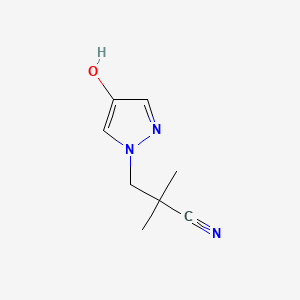

![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
